Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)-

Description

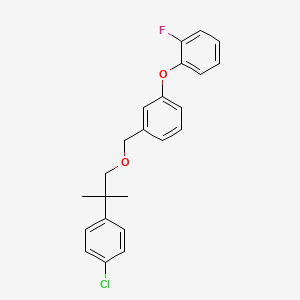

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)- (CAS: 80843-66-9) is a synthetic aromatic ether derivative widely used as a pesticide, particularly under the names Chlorfenprox or Ethopermethrin . Its molecular formula is C₂₃H₂₂ClFO₂, with a molecular weight of 390.88 g/mol. Key structural features include:

- A 2-(4-chlorophenyl)-2-methylpropoxy group at position 1.

- A 2-fluorophenoxy substituent at position 2.

- Boiling Point: 458.0 ± 35.0 °C

- Density: 1.138 ± 0.06 g/cm³

- Stability: Stable at 80°C for 3 months and under light exposure.

- Storage: Recommended at 2–8°C.

The compound’s insecticidal activity is attributed to its ability to disrupt neuronal sodium channels in pests, a mechanism common to pyrethroid-like ethers .

Properties

CAS No. |

80843-66-9 |

|---|---|

Molecular Formula |

C23H22ClFO2 |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

1-chloro-4-[1-[[3-(2-fluorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene |

InChI |

InChI=1S/C23H22ClFO2/c1-23(2,18-10-12-19(24)13-11-18)16-26-15-17-6-5-7-20(14-17)27-22-9-4-3-8-21(22)25/h3-14H,15-16H2,1-2H3 |

InChI Key |

VFQDNVVCVVECJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2F)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the 2-(4-Chlorophenyl)-2-methylpropoxy intermediate: This step involves the reaction of 4-chlorobenzyl chloride with 2-methylpropanol in the presence of a base such as potassium carbonate.

Methylation of the intermediate: The intermediate is then methylated using methyl iodide in the presence of a strong base like sodium hydride.

Coupling with 3-(2-fluorophenoxy)benzene: The final step involves the coupling of the methylated intermediate with 3-(2-fluorophenoxy)benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alkanes.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)- is a complex organic compound featuring a benzene ring with chlorophenyl, methylpropoxy, and fluorophenoxy groups. It has a molecular formula of C23H22ClFO2 and a molecular weight of approximately 384.9 g/mol . This compound, also recognized under the CAS number 80843-66-9, is utilized in research due to its specialized structure.

Scientific Research Applications

The applications of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)- are varied and significant in scientific research.

- Synthesis of complex organic compounds Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)- is a versatile building block in the synthesis of complex organic compounds. It can be used to create molecules with specific structural and chemical properties.

- Interaction studies : Interaction studies have been done to understand its binding affinity to biological targets, which is important for understanding its pharmacological profile and potential therapeutic benefits.

- Potential biological activities : The compound's unique structure gives it potential biological activities that are explored in various studies.

Related Compounds

Several compounds share structural similarities with Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)-. Some noteworthy comparisons include:

- Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- : This compound, with the CAS number 80843-78-3, has a molecular formula of C23H22Cl2O2 and a molecular weight of approximately 380.94 g/mol. It features chlorophenyl and chlorophenoxy moieties, making it useful in pharmaceuticals and agrochemicals.

- Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- : This compound has a molecular weight of 366.9 g/mol .

Safety Information

Mechanism of Action

The mechanism of action of 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenoxy Derivatives

a) Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)-

- Key Difference: Replaces the 2-fluorophenoxy group with a 4-methoxyphenoxy substituent.

- No direct CAS or molecular weight is provided, but the formula is likely C₂₄H₂₅ClO₃ .

b) Benzene,1-(4-bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)- (CAS: 80843-89-6)

- Key Differences: 4-Bromophenoxy instead of 2-fluorophenoxy. Thioether (–S–) linkage replaces the ether (–O–).

- Molecular Formula : C₂₃H₂₁BrClOS.

Alkyl Chain and Substituent Variations

a) Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- (CAS: 80853-85-6)

- Key Difference : Ethoxymethyl (–CH₂OCH₂CH₃) group on the 4-chlorophenyl ring.

- Molecular Formula : C₂₆H₃₀O₃ (MW: 390.51 g/mol).

- Impact : Increased lipophilicity from the ethoxymethyl group may enhance membrane permeability but reduce aqueous solubility .

b) Etofenprox (CAS: 80844-07-1)

- Key Difference : 4-Ethoxyphenyl instead of 4-chlorophenyl.

- Molecular Formula : C₂₅H₂₈O₃.

Halogenated Derivatives

a) 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether (CAS: 80843-98-7)

- Key Differences: 2-Ethylpropyl chain instead of 2-methylpropyl. 4-Bromophenoxy substituent.

- Molecular Formula : C₂₄H₂₄BrClO₂ (MW: 484.81 g/mol).

Comparative Data Tables

Table 1: Structural and Molecular Comparisons

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 80843-66-9 | C₂₃H₂₂ClFO₂ | 390.88 | 2-fluorophenoxy, 4-chlorophenyl |

| 4-Methoxyphenoxy Analog | - | ~C₂₄H₂₅ClO₃ | ~408.91 | 4-methoxyphenoxy |

| Thioether Bromophenoxy Derivative | 80843-89-6 | C₂₃H₂₁BrClOS | 457.84 | 4-bromophenoxy, thioether linkage |

| Ethoxymethyl Derivative | 80853-85-6 | C₂₆H₃₀O₃ | 390.51 | Ethoxymethyl, phenoxy |

| Etofenprox | 80844-07-1 | C₂₅H₂₈O₃ | 376.49 | 4-ethoxyphenyl |

Table 2: Physicochemical and Stability Comparisons

| Compound | Boiling Point (°C) | Density (g/cm³) | Stability Profile |

|---|---|---|---|

| Target Compound | 458 ± 35 | 1.138 ± 0.06 | Stable at 80°C/3 months; light-stable |

| Thioether Derivative | Not reported | Not reported | Likely oxidatively sensitive |

| Etofenprox | 205–207 (20 Pa) | ~1.1 (est.) | Stable under standard storage |

Q & A

Q. What are the established synthetic routes for Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)-, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions. Key steps include:

-

Step 1 : Preparation of 2-(4-chlorophenyl)-2-methylpropoxy intermediates via nucleophilic substitution of chloro derivatives with tertiary alcohols (e.g., using NaOH as a base and a nitrogen atmosphere to prevent oxidation) .

-

Step 2 : Coupling with 2-fluorophenoxy groups via Williamson ether synthesis or Mitsunobu reactions.

-

Optimization : Reaction parameters such as temperature (e.g., 120°C for 8 hours), solvent polarity, and catalyst selection (e.g., phase-transfer catalysts) significantly influence yield. Solvents like THF or DMF are preferred for their ability to stabilize intermediates .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Intermediate synthesis | NaOH, N₂, 120°C | 65–75 | Byproduct formation due to steric hindrance |

| Coupling reaction | THF, 8 hours | 70–80 | Sensitivity to moisture |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing fluorophenoxy vs. chlorophenyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₂₃H₂₃ClO₂, MW 366.88) and isotopic patterns .

- HPLC-PDA : Purity assessment (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do the nucleophilic substitution and electrophilic aromatic substitution reactivities of this compound influence its derivatization potential?

- Methodology :

- Nucleophilic Substitution : The chlorine atom at the 4-chlorophenyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form derivatives for pharmacological screening .

- Electrophilic Substitution : The fluorophenoxy ring directs electrophiles (e.g., nitration, sulfonation) to para positions due to electron-withdrawing effects.

- Contradictions : Steric hindrance from the 2-methylpropoxy group may reduce reactivity compared to analogs like flufenprox (). Computational DFT studies can model substituent effects .

Q. What computational or experimental approaches are used to resolve contradictions in reactivity data between this compound and its structural analogs?

- Methodology :

- Comparative Reactivity Assays : Use kinetic studies (e.g., Hammett plots) to compare halogenated analogs like etofenprox () and Halfenprox ().

- Crystallography : X-ray diffraction reveals steric/electronic influences. For example, dihedral angles between aromatic rings (e.g., 6.23° vs. 66.44° in related structures) correlate with conjugation effects .

- Data Table :

| Analog | Substituents | Reactivity (SN2 krel) | Reference |

|---|---|---|---|

| Target compound | 4-Cl, 2-F | 1.0 | |

| Etofenprox | 4-Ethoxy | 0.8 | |

| Halfenprox | Br, CF₂ | 1.5 |

Q. How does the compound's interaction with cytochrome P450 enzymes inform its metabolic stability in pharmacological studies?

- Methodology :

- In Vitro Assays : Microsomal stability tests (human liver microsomes + NADPH) quantify metabolic half-life. LC-MS/MS identifies metabolites (e.g., hydroxylation at benzylic positions) .

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding to CYP3A4/2D6 active sites, highlighting steric clashes with the 2-methylpropoxy group .

Q. What strategies are employed to assess and mitigate batch-to-batch variability in impurity profiles during synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary reaction parameters (e.g., stoichiometry, temperature) to identify critical impurities (e.g., unreacted 2-fluorophenol).

- SPE (Solid-Phase Extraction) : Remove polar byproducts using C18 cartridges .

- Common Impurities :

| Impurity | Structure | Mitigation Strategy |

|---|---|---|

| Chlorophenyl dimer | Bis-ether | Reduce reaction time |

| Fluorophenol | Free phenol | Neutralize with NaHCO₃ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.